N-(3-CHLOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
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Overview
Description
N-(3-Chlorophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 3-chloroaniline with dimethylpyrazole and sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps involved in the synthesis are:
Nitration: The nitration of 3-chloroaniline to form 3-chloro-4-nitroaniline.
Reduction: The reduction of 3-chloro-4-nitroaniline to 3-chloro-4-aminophenyl.
Coupling: The coupling of 3-chloro-4-aminophenyl with dimethylpyrazole in the presence of a sulfonyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(3-Chlorophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide
- N-(4-Chlorophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide
- N-(3-Bromophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide
Uniqueness
N-(3-Chlorophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S/c1-8-11(7-15(2)13-8)18(16,17)14-10-5-3-4-9(12)6-10/h3-7,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOJHYTZHAPNJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49716405 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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